molecular formula C14H12Br2N4O3S B11696128 ({4-[(1E)-2-(3,5-dibromo-2-hydroxyphenyl)-1-azavinyl]phenyl}sulfonyl)aminocarb oxamidine CAS No. 106037-62-1

({4-[(1E)-2-(3,5-dibromo-2-hydroxyphenyl)-1-azavinyl]phenyl}sulfonyl)aminocarb oxamidine

Cat. No.: B11696128
CAS No.: 106037-62-1
M. Wt: 476.1 g/mol
InChI Key: ACDOWVVVIMVICL-UHFFFAOYSA-N
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Description

The compound “({4-[(1E)-2-(3,5-dibromo-2-hydroxyphenyl)-1-azavinyl]phenyl}sulfonyl)aminocarb oxamidine” is a complex organic molecule characterized by the presence of multiple functional groups, including bromine atoms, a hydroxyl group, a sulfonyl group, and an aminocarb oxamidine moiety. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “({4-[(1E)-2-(3,5-dibromo-2-hydroxyphenyl)-1-azavinyl]phenyl}sulfonyl)aminocarb oxamidine” typically involves multi-step organic reactions. A possible synthetic route could include:

    Bromination: Introduction of bromine atoms to the phenyl ring using bromine (Br2) in the presence of a catalyst such as iron (Fe).

    Hydroxylation: Introduction of a hydroxyl group using a hydroxylating agent like hydrogen peroxide (H2O2) or a hydroxyl radical.

    Azavinylation: Formation of the azavinyl group through a reaction with an appropriate azide and a vinyl compound.

    Sulfonylation: Introduction of the sulfonyl group using sulfonyl chloride (SO2Cl2) in the presence of a base like pyridine.

    Aminocarb oxamidine Formation: Reaction of the sulfonylated intermediate with an aminocarb oxamidine precursor under suitable conditions.

Industrial Production Methods

Industrial production of such complex organic molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the azavinyl group, converting it to an amine or other reduced forms.

    Substitution: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles for Substitution: Ammonia (NH3), thiols (R-SH).

Major Products

    Oxidation Products: Quinones, hydroxyquinones.

    Reduction Products: Amines, reduced azavinyl derivatives.

    Substitution Products: Amino-substituted phenyl derivatives, thio-substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and advanced materials.

Biology

Due to its potential biological activity, it may be studied for its effects on various biological systems, including enzyme inhibition and receptor binding.

Medicine

The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In material science, the compound may be used in the development of new polymers, coatings, or other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of “({4-[(1E)-2-(3,5-dibromo-2-hydroxyphenyl)-1-azavinyl]phenyl}sulfonyl)aminocarb oxamidine” would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ({4-[(1E)-2-(3,5-dichloro-2-hydroxyphenyl)-1-azavinyl]phenyl}sulfonyl)aminocarb oxamidine
  • ({4-[(1E)-2-(3,5-difluoro-2-hydroxyphenyl)-1-azavinyl]phenyl}sulfonyl)aminocarb oxamidine

Uniqueness

The uniqueness of “({4-[(1E)-2-(3,5-dibromo-2-hydroxyphenyl)-1-azavinyl]phenyl}sulfonyl)aminocarb oxamidine” lies in the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to its chloro- or fluoro-substituted analogs.

Properties

CAS No.

106037-62-1

Molecular Formula

C14H12Br2N4O3S

Molecular Weight

476.1 g/mol

IUPAC Name

2-[4-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]phenyl]sulfonylguanidine

InChI

InChI=1S/C14H12Br2N4O3S/c15-9-5-8(13(21)12(16)6-9)7-19-10-1-3-11(4-2-10)24(22,23)20-14(17)18/h1-7,21H,(H4,17,18,20)

InChI Key

ACDOWVVVIMVICL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C(=CC(=C2)Br)Br)O)S(=O)(=O)N=C(N)N

Origin of Product

United States

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